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Compound of Interest

Compound Name: C21H19ClFN3O3S

Cat. No.: B12632252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the

compound with the molecular formula C21H19ClFN3O3S. Due to the absence of publicly

available experimental data for this specific molecule, this document presents a predictive

analysis based on a plausible chemical structure. It includes predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental

protocols for acquiring such data, and visualizations of the analytical workflow and a

hypothetical signaling pathway. This guide is intended to serve as a foundational resource for

researchers involved in the synthesis, characterization, and development of novel small

molecules.

Proposed Structure and Foundational Data
The molecular formula C21H19ClFN3O3S corresponds to a degree of unsaturation of 13. This

high degree of unsaturation suggests the presence of multiple rings and/or double bonds. A

plausible structure incorporating all the atoms and consistent with common organic scaffolds,

particularly in medicinal chemistry, is N-(4-((4-chlorophenyl)sulfonamido)phenyl)-5-fluoro-2-

methoxybenzamide. This structure contains a sulfonamide linkage, two substituted benzene

rings, an amide group, and a methoxy ether, which are common moieties in drug candidates.

Molecular Weight: 475.92 g/mol
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the proposed structure of

C21H19ClFN3O3S. These predictions are based on established principles of spectroscopy and

data from similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H Amide N-H

~8.2 Doublet of doublets 1H

Aromatic H (proton

ortho to carbonyl and

fluorine)

~7.8 Doublet 2H

Aromatic H (protons

ortho to sulfonyl

group)

~7.5 Doublet 2H

Aromatic H (protons

meta to sulfonyl

group)

~7.4 Doublet 2H
Aromatic H (protons

ortho to amide)

~7.1 Doublet 2H
Aromatic H (protons

meta to amide)

~7.0 Triplet 1H

Aromatic H (proton

meta to carbonyl and

ortho to methoxy)

~6.8 Doublet of doublets 1H

Aromatic H (proton

ortho to methoxy and

meta to fluorine)

~3.9 Singlet 3H Methoxy (O-CH₃)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~165 Carbonyl C=O

~158 Aromatic C-F (ipso)

~152 Aromatic C-O (ipso)

~140 Aromatic C-S (ipso)

~138 Aromatic C-Cl (ipso)

~135 Aromatic C-N (amide, ipso)

~130 Aromatic C-H (meta to sulfonyl)

~129 Aromatic C-H (ortho to sulfonyl)

~125 Aromatic C-N (sulfonamide, ipso)

~122 Aromatic C-H (ortho to amide)

~120 Aromatic C-H (meta to amide)

~118
Aromatic C-H (meta to carbonyl and ortho to

methoxy)

~115
Aromatic C-H (ortho to methoxy and meta to

fluorine)

~110 Aromatic C-H (ortho to carbonyl and fluorine)

~56 Methoxy C

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3250 Medium
N-H stretch (amide and

sulfonamide)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Weak Aliphatic C-H stretch (methoxy)

~1660 Strong C=O stretch (amide I)

~1600, ~1500 Medium-Strong Aromatic C=C stretches

~1540 Medium N-H bend (amide II)

~1340 Strong
Asymmetric SO₂ stretch

(sulfonamide)

~1250 Strong
Asymmetric C-O-C stretch

(aryl ether)

~1160 Strong
Symmetric SO₂ stretch

(sulfonamide)

~1090 Medium S-N stretch (sulfonamide)

~1040 Medium
Symmetric C-O-C stretch (aryl

ether)

~830 Strong
C-H out-of-plane bend (para-

substituted rings)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
Predicted Fragmentation in Electrospray Ionization (ESI-MS)
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m/z Ion

476.08 [M+H]⁺ (Monoisotopic)

498.06 [M+Na]⁺ (Monoisotopic)

300.05 [C₁₄H₁₁FN₂O₂S]⁺

175.98 [C₆H₄ClSO₂]⁺

155.05 [C₇H₆FO₂]⁺

123.04 [C₇H₅FO]⁺

92.05 [C₆H₆N]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of C21H19ClFN3O3S in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR

tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, centered at 6

ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum with a spectral width of 250 ppm, centered

at 125 ppm.

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
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Accumulate 1024 scans.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the

chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm;

DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of C21H19ClFN3O3S with 100 mg of dry KBr powder. Grind the mixture to a fine powder

and press it into a transparent disk using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: Process the spectrum to present it in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of C21H19ClFN3O3S in a suitable

solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of

10 µg/mL with the same solvent.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,

equipped with an electrospray ionization (ESI) source.

Data Acquisition (Positive Ion Mode):
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Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to

120 °C.

Acquire mass spectra over a range of m/z 50-1000.

For fragmentation analysis (MS/MS), perform collision-induced dissociation (CID) on the

protonated molecular ion ([M+H]⁺).

Data Processing: Analyze the acquired spectra to determine the accurate mass of the

molecular ion and its fragment ions. Use this information to confirm the elemental

composition and elucidate the fragmentation pathways.

Visualizations
Experimental Workflow

To cite this document: BenchChem. [Spectroscopic Analysis of C21H19ClFN3O3S: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12632252#spectroscopic-analysis-of-
c21h19clfn3o3s-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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